Cas no 90874-39-8 (2-phenylcyclobutan-1-amine hydrochloride)

2-phenylcyclobutan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-PHENYLCYCLOBUTANAMINE HCL
- 2-phenylcyclobutan-1-amine hydrochloride
- 2-PHENYLCYCLOBUTANAMINE HYDROCHLORIDE
- 2-Phenylcyclobutan-1-amine--hydrogen chloride (1/1)
- AS-42270
- EN300-182988
- 90874-39-8
- 2-PHENYLCYCLOBUTANAMINEHYDROCHLORIDE
- MFCD26406965
- 2-phenylcyclobutan-1-amine;hydrochloride
- DTXSID40857378
- AKOS025312105
-
- MDL: MFCD26406965
- インチ: 1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H
- InChIKey: XRWXBXHIAUZHMB-UHFFFAOYSA-N
- ほほえんだ: Cl.NC1CCC1C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 183.0814771g/mol
- どういたいしつりょう: 183.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
2-phenylcyclobutan-1-amine hydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-phenylcyclobutan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P400318-2mg |
2-Phenylcyclobutanamine Hydrochloride |
90874-39-8 | 2mg |
$ 70.00 | 2022-06-03 | ||
abcr | AB480827-50 mg |
2-Phenylcyclobutanamine HCl; . |
90874-39-8 | 50mg |
€844.20 | 2023-06-15 | ||
TRC | P400318-10mg |
2-Phenylcyclobutanamine Hydrochloride |
90874-39-8 | 10mg |
$ 295.00 | 2022-06-03 | ||
Enamine | EN300-182988-10.0g |
2-phenylcyclobutan-1-amine hydrochloride |
90874-39-8 | 10g |
$8680.0 | 2023-06-01 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406181-1-500MG |
2-phenylcyclobutan-1-amine hydrochloride |
90874-39-8 | 95% | 500MG |
¥ 3,432.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406181-1-10G |
2-phenylcyclobutan-1-amine hydrochloride |
90874-39-8 | 95% | 10g |
¥ 25,740.00 | 2023-04-13 | |
Enamine | EN300-182988-0.1g |
2-phenylcyclobutan-1-amine hydrochloride |
90874-39-8 | 0.1g |
$701.0 | 2023-09-19 | ||
Enamine | EN300-182988-0.05g |
2-phenylcyclobutan-1-amine hydrochloride |
90874-39-8 | 0.05g |
$537.0 | 2023-09-19 | ||
Enamine | EN300-182988-0.25g |
2-phenylcyclobutan-1-amine hydrochloride |
90874-39-8 | 0.25g |
$999.0 | 2023-09-19 | ||
abcr | AB480827-50mg |
2-Phenylcyclobutanamine HCl; . |
90874-39-8 | 50mg |
€587.90 | 2024-08-03 |
2-phenylcyclobutan-1-amine hydrochloride 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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4. Back matter
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
2-phenylcyclobutan-1-amine hydrochlorideに関する追加情報
Comprehensive Overview of 2-Phenylcyclobutanamine HCl (CAS No. 90874-39-8): Properties, Applications, and Market Insights
2-Phenylcyclobutanamine HCl (CAS No. 90874-39-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique cyclobutane ring structure bonded to a phenyl group, serves as a critical intermediate in the synthesis of various bioactive molecules. The hydrochloride salt form enhances its stability and solubility, making it a preferred choice for laboratory and industrial applications.
The molecular structure of 2-Phenylcyclobutanamine HCl combines a phenyl ring with a cyclobutylamine moiety, offering distinct steric and electronic properties. Researchers have explored its potential in designing novel central nervous system (CNS) agents, owing to its ability to interact with neurotransmitter receptors. Recent studies highlight its role in modulating dopaminergic and serotonergic pathways, aligning with the growing interest in neuropharmacology and mental health therapeutics.
In synthetic chemistry, 2-Phenylcyclobutanamine HCl is valued for its versatility as a building block. Its rigid cyclobutane scaffold introduces conformational constraints, which are advantageous in developing peptide mimetics and small-molecule inhibitors. This aligns with current trends in drug discovery, where researchers prioritize compounds with improved target selectivity and metabolic stability. The compound’s applicability extends to catalysis and material science, where its aromatic and aliphatic features contribute to functional material design.
Market demand for 2-Phenylcyclobutanamine HCl has risen due to its relevance in high-throughput screening and medicinal chemistry. Pharmaceutical companies and academic institutions frequently seek this compound for structure-activity relationship (SAR) studies, particularly in optimizing lead compounds for neurological disorders. The compound’s CAS No. 90874-39-8 is often queried in scientific databases, reflecting its niche yet expanding role in R&D.
From a regulatory perspective, 2-Phenylcyclobutanamine HCl is handled under standard laboratory safety protocols. While not classified as hazardous under major chemical inventories, proper personal protective equipment (PPE) and ventilation are recommended during handling. Its stability under ambient conditions makes it suitable for long-term storage, though desiccants are advised to prevent moisture absorption.
Recent advancements in green chemistry have spurred interest in sustainable synthesis routes for 2-Phenylcyclobutanamine HCl. Innovations such as photocatalysis and flow chemistry are being explored to reduce waste and improve yield—a response to the industry’s push for environmentally friendly processes. These developments resonate with global initiatives like the UN Sustainable Development Goals (SDGs), particularly in responsible consumption and production.
Analytical characterization of 2-Phenylcyclobutanamine HCl typically involves HPLC, NMR spectroscopy, and mass spectrometry, ensuring high purity for research applications. Quality control protocols emphasize the absence of residual solvents and byproducts, which is critical for reproducibility in biological assays. Suppliers often provide certificates of analysis (CoA) to meet stringent academic and industrial standards.
In summary, 2-Phenylcyclobutanamine HCl (CAS No. 90874-39-8) represents a multifaceted tool in modern chemistry and drug development. Its structural uniqueness, coupled with broad applicability, positions it as a compound of enduring scientific and commercial value. As research into CNS therapeutics and sustainable synthesis progresses, this compound is poised to remain a focal point in innovative chemical solutions.
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